molecular formula C6H4Br2ClN B13836606 2,5-Dibromo-4-chloroaniline

2,5-Dibromo-4-chloroaniline

Katalognummer: B13836606
Molekulargewicht: 285.36 g/mol
InChI-Schlüssel: JPUGPSHMEFFYEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dibromo-4-chloroaniline: is an aromatic amine compound with the molecular formula C6H3Br2ClNH2 It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-chloroaniline can be synthesized through a multi-step process involving the bromination and chlorination of aniline derivatives. One common method involves the bromination of 4-chloroaniline using bromine in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as acetic acid at a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dibromo-4-chloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form azo compounds and other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted anilines.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines and other reduced forms.

Wissenschaftliche Forschungsanwendungen

2,5-Dibromo-4-chloroaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-dibromo-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dibromoaniline
  • 2,6-Dibromoaniline
  • 4-Chloro-2,6-dibromoaniline
  • 2,5-Dichloroaniline

Comparison: 2,5-Dibromo-4-chloroaniline is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement influences its chemical reactivity and properties, making it distinct from other similar compounds. For example, the presence of both bromine and chlorine atoms can enhance its electrophilic and nucleophilic substitution reactions compared to compounds with only bromine or chlorine substituents .

Eigenschaften

Molekularformel

C6H4Br2ClN

Molekulargewicht

285.36 g/mol

IUPAC-Name

2,5-dibromo-4-chloroaniline

InChI

InChI=1S/C6H4Br2ClN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2

InChI-Schlüssel

JPUGPSHMEFFYEX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Br)Cl)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.